molecular formula C16H13ClN2OS2 B2452104 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 942002-86-0

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2452104
CAS No.: 942002-86-0
M. Wt: 348.86
InChI Key: WARVXPRBMZYAOI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzo[d]thiazole moiety and a 4-chlorophenylthio group attached to a propanamide backbone

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be achieved through various synthetic routes. One common method involves the reaction of benzo[d]thiazole-5-amine with 3-bromo-1-(4-chlorophenyl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of benzo[d]thiazole-5-thiol as a starting material. This compound can undergo nucleophilic substitution reactions with 3-chloropropanoyl chloride in the presence of a base to yield the corresponding propanamide derivative. The reaction conditions may vary depending on the specific reagents and catalysts used.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design and development of new therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery.

    Industry: N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is used in the production of specialty chemicals and materials. Its applications include the development of new polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide: Similar structure but with the benzo[d]thiazole moiety attached at a different position.

    N-(benzo[d]thiazol-5-yl)-3-((4-methylphenyl)thio)propanamide: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

    N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

The unique combination of the benzo[d]thiazole moiety and the 4-chlorophenylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARVXPRBMZYAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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